molecular formula C19H26N6O2 B2487854 1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea CAS No. 1448071-74-6

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2487854
CAS No.: 1448071-74-6
M. Wt: 370.457
InChI Key: QEJSVNHYXPILTO-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
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Biological Activity

1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea, a compound with a complex structure, has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N6OC_{15}H_{22}N_{6}O with a molecular weight of approximately 290.37 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety and a methoxyphenyl group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth and angiogenesis. Notably, it has been shown to act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in various cancer types.

Enzyme Inhibition

Research indicates that the compound exhibits potent inhibitory activity against FGFR1 and FGFR2:

  • FGFR1 : IC50 values reported around 69.1 nM.
  • FGFR2 : IC50 values reported around 2.0 ± 0.8 nM.

These values suggest that the compound effectively disrupts the signaling pathways that promote cancer cell proliferation and survival.

Anticancer Activity

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:

  • Bladder Cancer Models : The compound showed significant antitumor activity in RT112 bladder cancer xenografts overexpressing wild-type FGFR3 .

Antimalarial Activity

The compound's structural analogs have been assessed for their antimalarial properties against Plasmodium falciparum. Some derivatives exhibited promising activity with IC50 values as low as 0.22 µM .

Study 1: FGFR Inhibition

A study highlighted the optimization of related compounds to enhance their selectivity for FGFRs. The modifications led to improved binding affinities and reduced off-target effects, making them suitable candidates for further development as anticancer agents .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the pyrimidine and phenyl positions significantly influenced biological activity. Compounds with specific substituents showed enhanced potency and selectivity against targeted kinases .

Data Summary Table

Compound Target IC50 (nM) Activity
This compoundFGFR169.1 ± 19.8Inhibitor
This compoundFGFR22.0 ± 0.8Inhibitor
Related DerivativePf CDPK10.22 µMAntimalarial

Properties

IUPAC Name

1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-13-17(23-19(26)22-15-5-7-16(27-4)8-6-15)14(2)21-18(20-13)25-11-9-24(3)10-12-25/h5-8H,9-12H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJSVNHYXPILTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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